molecular formula C16H11N3O6 B5151788 N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide

Cat. No.: B5151788
M. Wt: 341.27 g/mol
InChI Key: DXSUWHCPIITTCM-UHFFFAOYSA-N
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Description

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include furan-2,5-dicarboxylic acid and substituted furan derivatives .

Scientific Research Applications

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-15(13-3-1-7-24-13)17-10-5-6-12(19(22)23)11(9-10)18-16(21)14-4-2-8-25-14/h1-9H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUWHCPIITTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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